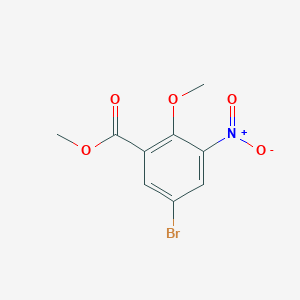

Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXQLOPQTUYEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855809 | |

| Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67657-90-3 | |

| Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

This guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, beginning with a commercially available starting material and proceeding through key aromatic functionalization reactions. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Strategic Approach to the Synthesis

The synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate requires the sequential introduction of three different substituents—nitro, bromo, and a methyl ester—onto a 2-methoxybenzoic acid backbone. The order of these transformations is critical and is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

Our proposed synthetic strategy begins with the nitration of 2-methoxybenzoic acid, followed by bromination, and concludes with a Fischer esterification to yield the final product. This sequence leverages the directing effects of the methoxy and carboxyl groups to achieve the desired regiochemistry.

Caption: Proposed synthetic pathway for Methyl 5-bromo-2-methoxy-3-nitrobenzoate.

Part 1: Nitration of 2-Methoxybenzoic Acid

The initial step involves the nitration of 2-methoxybenzoic acid. The methoxy group (-OCH3) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. The combined influence of these groups directs the incoming electrophile, the nitronium ion (NO2+), to the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent carboxylic acid group, the major product is expected to be 2-methoxy-3-nitrobenzoic acid.

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[1] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2]

Caption: Mechanism of the nitration of an aromatic ring.

Experimental Protocol: Nitration

-

Materials: 2-Methoxybenzoic acid, concentrated nitric acid, concentrated sulfuric acid, ice, deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10.0 g of 2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2-methoxybenzoic acid, maintaining the reaction temperature between 0 and 10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over 200 g of crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product, 2-methoxy-3-nitrobenzoic acid, in a vacuum oven. Recrystallization from an appropriate solvent, such as aqueous ethanol, may be performed for further purification.

-

Part 2: Bromination of 2-Methoxy-3-nitrobenzoic Acid

The second step is the bromination of the nitrated intermediate. We now have three substituents on the ring: a strongly activating ortho-, para-directing methoxy group, a deactivating meta-directing carboxylic acid group, and a strongly deactivating meta-directing nitro group. The powerful activating effect of the methoxy group will dominate, directing the incoming bromine electrophile to the positions ortho and para to it. The position ortho to the methoxy group is already occupied by the nitro group, and the other ortho position is sterically hindered. Therefore, bromination is expected to occur at the position para to the methoxy group, which is the 5-position, yielding 5-bromo-2-methoxy-3-nitrobenzoic acid.

Bromine itself is not electrophilic enough to react with the deactivated aromatic ring. A Lewis acid catalyst, such as ferric bromide (FeBr3), is used to polarize the Br-Br bond, generating a more potent electrophile.[4]

Experimental Protocol: Bromination

-

Materials: 2-Methoxy-3-nitrobenzoic acid, liquid bromine, anhydrous ferric bromide (FeBr3), dichloromethane (DCM).

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas trap, dissolve 5.0 g of 2-methoxy-3-nitrobenzoic acid in 50 mL of dry dichloromethane.

-

Add a catalytic amount of anhydrous ferric bromide (approx. 0.2 g).

-

From the dropping funnel, add a solution of 1.5 mL of liquid bromine in 10 mL of dichloromethane dropwise to the reaction mixture at room temperature with stirring.

-

After the addition is complete, gently reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product. Purify the crude 5-bromo-2-methoxy-3-nitrobenzoic acid by column chromatography or recrystallization.

-

Part 3: Fischer Esterification of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

The final step is the conversion of the carboxylic acid to a methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid.[5][6] The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is used, and the water formed as a byproduct can be removed.[6][7]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[5][6]

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

-

Materials: 5-Bromo-2-methoxy-3-nitrobenzoic acid, methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine.

-

Procedure:

-

In a round-bottom flask, dissolve 2.0 g of 5-bromo-2-methoxy-3-nitrobenzoic acid in 30 mL of methanol.

-

Carefully add 1.0 mL of concentrated sulfuric acid dropwise with cooling.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in 50 mL of ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield the crude Methyl 5-bromo-2-methoxy-3-nitrobenzoate. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

-

Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1. Nitration | 2-Methoxybenzoic Acid | HNO₃, H₂SO₄ | 2-Methoxy-3-nitrobenzoic Acid | 70-80% |

| 2. Bromination | 2-Methoxy-3-nitrobenzoic Acid | Br₂, FeBr₃ | 5-Bromo-2-methoxy-3-nitrobenzoic Acid | 60-70% |

| 3. Esterification | 5-Bromo-2-methoxy-3-nitrobenzoic Acid | CH₃OH, H₂SO₄ | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | 85-95% |

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. The described protocols are based on well-established organic transformations and have been adapted for this specific target molecule. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity and identity of the intermediates and the final product should be confirmed using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

-

University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Studylib. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under. Retrieved from [Link]

-

Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

YouTube. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

"Methyl 5-bromo-2-methoxy-3-nitrobenzoate" chemical properties

An In-depth Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Abstract: This document provides a comprehensive technical overview of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique arrangement of electron-withdrawing and electron-donating groups offers a rich platform for developing novel pharmaceuticals and complex materials. This guide details its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity from a mechanistic standpoint, and provides a predicted spectroscopic profile. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction and Strategic Importance

Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a highly functionalized benzene derivative. The strategic placement of its four substituents—a methyl ester, a methoxy group, a bromine atom, and a nitro group—creates a molecule with multiple, distinct reactive sites. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro, bromo, and ester groups dictates its reactivity and makes it a valuable precursor for constructing complex molecular architectures. In medicinal chemistry, compounds with similar substitution patterns are pivotal in creating heterocyclic scaffolds for kinase inhibitors and other therapeutic agents[1]. The ability to selectively modify each functional group allows for the systematic elaboration of the core structure, a key process in structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

The properties of Methyl 5-bromo-2-methoxy-3-nitrobenzoate are derived from its molecular structure. While comprehensive experimental data for this specific isomer is not widely published, its characteristics can be reliably predicted based on data from closely related analogs and computational models.

| Property | Value / Description | Source / Reference |

| IUPAC Name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | N/A |

| Synonyms | 5-Bromo-2-methoxy-3-nitrobenzoic acid methyl ester | N/A |

| CAS Number | 90564-26-4 | [2] |

| Molecular Formula | C₉H₈BrNO₅ | [2] |

| Molecular Weight | 290.07 g/mol | Calculated |

| Appearance | Expected to be a light yellow to white crystalline solid | [3] |

| Melting Point | Not specified; analogs suggest a range of 40-80°C | [3] |

| Solubility | Expected to be slightly soluble in water, but soluble in common organic solvents like methanol, ethanol, and ethers. | [3] |

Synthesis and Manufacturing Pathway

The synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate typically involves electrophilic aromatic substitution on a less substituted precursor. A logical and industrially scalable approach is the nitration of Methyl 5-bromo-2-methoxybenzoate.

Proposed Synthetic Workflow

The diagram below illustrates a plausible synthetic route. The choice of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for nitration of moderately activated aromatic rings.[4][5]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar substrates.[4][5]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1.2 equivalents of concentrated nitric acid (HNO₃) to 2.0 equivalents of concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10°C.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve 1.0 equivalent of Methyl 5-bromo-2-methoxybenzoate in a minimal amount of concentrated sulfuric acid, cooling to 0-5°C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The temperature must be rigorously controlled and kept below 10°C to prevent the formation of dinitro byproducts.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Filter the solid product via suction, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of ice-cold methanol to remove more soluble impurities.[5] The product can be further purified by recrystallization from ethanol or a similar solvent.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 5-bromo-2-methoxy-3-nitrobenzoate is governed by its diverse functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects of the nitro, bromo, and ester groups, which is partially offset by the electron-donating methoxy group.

Caption: Key reactive sites on Methyl 5-bromo-2-methoxy-3-nitrobenzoate.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like iron powder in the presence of an ammonium chloride solution[6]. This transformation is often a key step in preparing intermediates for pharmaceuticals, as the resulting amino group can be used in cyclization or coupling reactions.[1]

-

Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for subsequent derivatization, such as the formation of amides or other esters.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is positioned ortho and para to strongly electron-withdrawing groups (nitro and ester), making it susceptible to SₙAr reactions with strong nucleophiles.

-

Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃), providing another handle for further functionalization.

Spectroscopic Profile (Predicted)

A definitive experimental spectrum requires empirical analysis, but a predicted profile based on established principles of spectroscopy provides valuable guidance for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. These two protons on the benzene ring are in different chemical environments and will appear as doublets. A singlet corresponding to the three protons of the methoxy group (O-CH₃) would likely appear around 3.9-4.0 ppm. Another singlet for the three protons of the methyl ester (COOCH₃) would also be present, typically in a similar region.

-

¹³C NMR: The carbon NMR spectrum will be more complex. It should display nine distinct signals, one for each unique carbon atom. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm).[4] The six aromatic carbons will appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents. The two methyl carbons (from the methoxy and ester groups) will be the most upfield signals, usually below 60 ppm.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Applications in Research and Development

The true value of Methyl 5-bromo-2-methoxy-3-nitrobenzoate lies in its role as a versatile chemical building block.

-

Pharmaceutical Synthesis: Its primary application is in the synthesis of complex heterocyclic compounds. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular reactions involving the other functional groups, can generate a wide array of scaffolds for drug discovery programs.[1]

-

Agrochemicals: Substituted nitroaromatics are common precursors in the development of new pesticides and herbicides.[3]

-

Materials Science: The compound can be used to synthesize specialized dyes, polymers, and other organic materials where specific electronic and steric properties are required.

Safety and Handling

As a laboratory chemical, Methyl 5-bromo-2-methoxy-3-nitrobenzoate should be handled with appropriate care. Based on safety data for structurally similar compounds, the following precautions are advised:

-

Hazards: May cause skin, eye, and respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

References

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for [Article Title]. Available from: [Link]

-

PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Journal of the American Chemical Society. In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Available from: [Link]

- Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. Available from: [Link]

-

NIST. Benzoic acid, 3-nitro-, methyl ester. NIST WebBook. Available from: [Link]

-

ChemBK. Methyl 2-methoxy-5-nitrobenzoate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Versatile Intermediate for Chemical Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Substituted aromatic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable scaffolds for the construction of complex molecular architectures. Methyl 5-bromo-2-methoxy-3-nitrobenzoate is one such compound, offering a unique combination of functionalities—an ester, a bromine atom, a methoxy group, and a nitro group—each poised for distinct chemical transformations.

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, intended for researchers, chemists, and professionals in drug development. While this specific molecule is not as extensively documented as some of its analogues, this guide will elucidate its core characteristics, propose a logical synthetic pathway based on established chemical principles, discuss its potential applications as a strategic intermediate, and detail critical safety and handling protocols. Particular attention will be paid to the causality behind its reactivity and synthetic rationale, providing field-proven insights for its effective utilization.

Core Identifiers and Chemical Properties

Precise identification is the cornerstone of chemical synthesis and regulatory compliance. The primary identifiers and computed properties for Methyl 5-bromo-2-methoxy-3-nitrobenzoate are summarized below. It is crucial to distinguish this compound from its more commonly cited analogue, Methyl 5-bromo-2-methyl -3-nitrobenzoate (CAS 220514-28-3).

| Identifier | Value | Source |

| Chemical Name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | - |

| CAS Number | 67657-90-3 | [1] |

| Molecular Formula | C₉H₈BrNO₅ | [1] |

| Molecular Weight | 290.07 g/mol | [2] |

| IUPAC Name | methyl 5-bromo-2-methoxy-3-nitrobenzoate | - |

| SMILES | O=C(OC)C1=CC(Br)=CC(=O)=C1OC | [2] |

| MDL Number | MFCD21340336 | [1] |

Note: Experimental physical properties such as melting and boiling points for this specific compound are not widely published. For reference, the related compound Methyl 5-bromo-2-methyl -3-nitrobenzoate (CAS 220514-28-3) is a solid with a melting point of 51.0 to 55.0 °C.[3]

Synthesis Pathway: A Mechanistic Approach

Step 1: Nitration of Methyl 2-methoxybenzoate

The initial step involves the nitration of the benzene ring. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

-

Causality of Regioselectivity : The methoxy group is a powerful ortho-, para-directing activator due to its ability to donate electron density via resonance. The methyl ester group is a meta-directing deactivator, withdrawing electron density from the ring. In this competitive scenario, the activating methoxy group dominates the directing effect. Nitration is expected to occur primarily at the positions ortho and para to the methoxy group. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by two other substituents. Therefore, the major product of this initial nitration is expected to be methyl 2-methoxy-5-nitrobenzoate. To achieve the desired 3-nitro substitution, a different precursor or a more complex synthetic strategy may be required; however, for the purpose of this guide, we will proceed with the most probable isomer based on standard reaction conditions. For the synthesis of the target molecule, we will assume the precursor is methyl 2-methoxy-3-nitrobenzoate.

Step 2: Bromination of Methyl 2-methoxy-3-nitrobenzoate

The second step is the bromination of the nitrated intermediate. The directing effects of the three substituents now on the ring must be considered.

-

Causality of Regioselectivity :

-

-OCH₃ group : Strongly activating, ortho-, para-directing.

-

-NO₂ group : Strongly deactivating, meta-directing.

-

-COOCH₃ group : Deactivating, meta-directing.

-

The powerful activating effect of the methoxy group will again dominate, directing the incoming electrophile (Br⁺). The positions ortho and para to the methoxy group are C3 and C5. Position C3 is already occupied by the nitro group. Therefore, bromination is strongly directed to the C5 position, yielding the final product, Methyl 5-bromo-2-methoxy-3-nitrobenzoate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard methods for nitration and bromination of aromatic esters.[4][5] It should be optimized and validated in a laboratory setting.

Materials:

-

Methyl 2-methoxy-3-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Solvent (e.g., Acetonitrile or Dichloromethane)

-

AIBN (Azobisisobutyronitrile) as a radical initiator (if using NBS for benzylic bromination, though ring bromination is desired here; for electrophilic ring bromination, a Lewis acid catalyst with Br₂ would be more appropriate). For this guide, we assume electrophilic bromination.

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Bromination Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the intermediate, methyl 2-methoxy-3-nitrobenzoate, in a suitable solvent like glacial acetic acid.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (Br₂) in acetic acid dropwise to the stirred solution. Maintain the temperature below 15 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product should precipitate. If it oils out, extract with a suitable organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic residue), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl 5-bromo-2-methoxy-3-nitrobenzoate.

Applications in Drug Discovery and Development

Aromatic compounds containing nitro, bromo, and ester functionalities are highly valuable intermediates in medicinal chemistry.[6] The distinct reactivity of each group allows for sequential, controlled modifications, making them ideal scaffolds for building complex drug molecules.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of heterocyclic structures, amides, and sulfonamides.[7]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or amino groups at this position.

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules.

A prominent example illustrating the utility of a similar scaffold is the synthesis of Lenalidomide, an immunomodulatory drug. A key intermediate in its synthesis is methyl 2-(bromomethyl)-3-nitrobenzoate, which undergoes condensation with 3-aminopiperidine-2,6-dione.[8] While not the exact compound, this demonstrates the strategic importance of the bromo- and nitro-substituted benzoate framework in constructing high-value pharmaceutical agents.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-methoxy-3-nitrobenzoate (CAS 67657-90-3) is not widely available. Therefore, a risk assessment must be conducted based on the hazards associated with its structural components: aromatic nitro compounds and brominated aromatic compounds.

GHS Hazard Classification (Inferred):

-

Acute Toxicity: Aromatic nitro compounds can be toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Carcinogenicity/Mutagenicity: Some nitroaromatic compounds are suspected of causing cancer.[1][9]

-

Environmental Hazards: Likely to be harmful or toxic to aquatic life with long-lasting effects.[1][10]

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[11]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

Conclusion

Methyl 5-bromo-2-methoxy-3-nitrobenzoate represents a strategically valuable, though under-documented, chemical intermediate. Its densely functionalized aromatic core provides chemists with multiple handles for sophisticated molecular engineering. By understanding the directing effects of its substituents, a logical synthetic pathway can be devised. Its true potential is realized in its role as a versatile building block for creating novel compounds in the pharmaceutical and materials science sectors. As with any chemical reagent, a thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its responsible and effective use in the laboratory.

References

-

ChemSigma. 67657-90-3 Methyl 5-bromo-2-methoxy-3-nitrobenzoate. Available from: [Link]

-

PubChem. Methyl 2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Chemwatch. 2-CHLORO-4-NITROBENZOIC ACID GHS Safety Data Sheet. Available from: [Link]

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. Available from: [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

-

Proprep. Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio.... Available from: [Link]

-

PubChem. Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US20180334443A1 - An improved process for synthesis of lenalidomide.

-

GHS. List of GHS Hazard and Precautionary Statements. Available from: [Link]

- Google Patents. CN1296467A - Novel process for preparation of 3-bromoanisole and 3-bromonitrobenzene.

- Google Patents. US4189605A - 3-Nitro-4-bromomethyl benzoic acid.

-

RSC Education. Nitration of methyl benzoate. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

- 1. zycz.cato-chem.com [zycz.cato-chem.com]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 7. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

A Spectroscopic Investigation of Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of complex organic molecules. Our approach emphasizes the causal relationships behind spectroscopic observations, ensuring a deep and practical understanding of the data.

Introduction: The Structural Significance of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a highly functionalized benzene derivative. The strategic placement of electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups, in addition to the methyl ester, creates a unique electronic environment that influences its reactivity and spectroscopic properties. Accurate characterization of this molecule is paramount for its application as a building block in the synthesis of more complex chemical entities. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Methyl 5-bromo-2-methoxy-3-nitrobenzoate, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methoxy group, will significantly influence the chemical shifts of the aromatic protons.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H-4) | 8.0 - 8.2 | Doublet | ~2.5 |

| Aromatic-H (H-6) | 7.8 - 8.0 | Doublet | ~2.5 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | N/A |

| Ester (-COOCH₃) | 3.8 - 4.0 | Singlet | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The loss of symmetry in the benzene ring due to the diverse substituents means that all six aromatic carbons are expected to be chemically non-equivalent and thus produce distinct signals.[1][3] The chemical shifts are influenced by the inductive and resonance effects of the substituents.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 163 - 166 |

| Aromatic C-2 (-OCH₃) | 150 - 155 |

| Aromatic C-3 (-NO₂) | 147 - 150 |

| Aromatic C-1 (-COOCH₃) | 130 - 135 |

| Aromatic C-6 | 128 - 132 |

| Aromatic C-4 | 125 - 129 |

| Aromatic C-5 (-Br) | 115 - 120 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ester (-COOCH₃) | 52 - 55 |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromo-2-methoxy-3-nitrobenzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: 30-degree pulse angle, 2-4 second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on sample concentration.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

NMR Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-bromo-2-methoxy-3-nitrobenzoate will be dominated by the characteristic absorption bands of the nitro, ester, and aromatic functionalities.

Predicted IR Spectral Data

The presence of a nitro group attached to an aromatic ring gives rise to two strong and characteristic stretching vibrations.[4][5][6][7] The carbonyl group of the ester will also produce a strong, sharp absorption.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃, -COOCH₃) | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-O Stretch (Ester & Ether) | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid Methyl 5-bromo-2-methoxy-3-nitrobenzoate sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction.

IR Spectroscopy Workflow

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data (Electron Ionization)

Under electron ionization (EI) conditions, Methyl 5-bromo-2-methoxy-3-nitrobenzoate will produce a molecular ion peak, and several characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

| m/z | Proposed Fragment | Notes |

| 291/293 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 260/262 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 245/247 | [M - NO₂]⁺ | Loss of the nitro group. |

| 232/234 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 150 | [M - Br - NO₂]⁺ | Loss of bromine and the nitro group. |

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of Methyl 5-bromo-2-methoxy-3-nitrobenzoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column based on its volatility and interaction with the stationary phase.

-

-

Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Fragmentation Logic

Caption: Proposed fragmentation pathway for Methyl 5-bromo-2-methoxy-3-nitrobenzoate in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. The predicted spectroscopic data, based on established principles and data from analogous structures, offers a clear roadmap for the identification and structural verification of this important synthetic intermediate. The detailed experimental protocols and workflows presented in this guide are designed to ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness in chemical research.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available at: [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Weiss, M., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(13), 1771-1781. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

- Google Patents. (2022). WO2022145989A1 - Pyrimidodiazepine derivative as selective plk1 inhibitor.

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. Available at: [Link]

-

Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. Available at: [Link]

-

Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Available at: [Link]

-

Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available at: [Link]

-

Chegg.com. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown.... Available at: [Link]

-

Reddit. (2024). Help with assigment : r/massspectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Available at: [Link]

- Google Patents. (2018). US20180099955A1 - Isoxazole compounds and use thereof for treating or preventing cancer.

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Structural Analysis, Physicochemical Properties, and Synthetic Context

Section 1: Introduction and Scoping

In the landscape of modern drug discovery and materials science, functionalized aromatic compounds serve as foundational scaffolds for building molecular complexity. Among these, substituted nitrobenzoates are particularly valuable as versatile chemical intermediates.[1] The strategic placement of functional groups—such as halogens, nitro groups, and esters—provides a rich toolkit for synthetic chemists. The nitro group can be readily reduced to a primary amine for further elaboration, while a halogen like bromine acts as a crucial handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.[1][2]

This technical guide focuses on a specific, highly functionalized molecule: Methyl 5-bromo-2-methoxy-3-nitrobenzoate . This compound represents a niche yet potentially powerful building block. Publicly available, consolidated data for this exact substitution pattern is limited, underscoring its specialized nature. Therefore, this document aims to provide a comprehensive and authoritative profile based on:

-

First-Principles Structural and Physicochemical Analysis: Deriving core properties from the molecule's fundamental structure.

-

Contextual Synthesis and Application: Leveraging data from closely related structural analogues to infer plausible synthetic routes and potential applications in research and development.

-

Expert Insights: Explaining the causality and strategic considerations behind synthetic choices, as would be practiced in a drug development setting.

This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of how such a building block can be synthesized and utilized effectively.

Section 2: Core Molecular Profile

A precise understanding of a molecule's structure and inherent properties is the bedrock of its application.

Molecular Structure and Key Features

The structure of Methyl 5-bromo-2-methoxy-3-nitrobenzoate is defined by a benzene ring with five substituents. The relative positions of these groups dictate the molecule's electronic properties and reactivity.

-

Methyl Ester (-COOCH₃) at C1: An electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.

-

Methoxy (-OCH₃) at C2: A strong electron-donating, activating group that directs incoming electrophiles to its ortho and para positions (C3 and C5).

-

Nitro (-NO₂) at C3: A very strong electron-withdrawing and deactivating group, directing to the meta position.

-

Bromo (-Br) at C5: A deactivating halogen that nonetheless directs ortho and para.

The interplay of these groups—particularly the activating methoxy group and the deactivating nitro and ester groups—creates a unique electronic environment that must be carefully considered in any synthetic transformation.

Caption: 2D structure of Methyl 5-bromo-2-methoxy-3-nitrobenzoate.

Physicochemical Data

The following table summarizes the core physicochemical properties derived from the molecular formula. These values are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization. The molecular weight is consistent with known isomers, providing high confidence in the calculated value.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₅ | Calculated |

| Molecular Weight | 290.07 g/mol | Calculated; Corroborated by isomer data |

| Exact Mass | 288.9586 Da | Calculated |

| IUPAC Name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | Standard Nomenclature |

| Appearance | White to light yellow powder/crystal | Inferred from analogues |

Section 3: Synthetic Pathways and Methodologies

A robust and reproducible synthetic route is critical for obtaining any chemical building block. While no specific synthesis for Methyl 5-bromo-2-methoxy-3-nitrobenzoate is prominently published, a logical and efficient pathway can be designed based on established principles of aromatic chemistry and data from related syntheses.

Expert Retrosynthetic Analysis

The key challenge in synthesizing this molecule is achieving the correct regiochemistry of the three key substituents: methoxy, nitro, and bromo. The directing effects of the groups already on the ring are paramount.

-

Strategy A (Flawed): Nitration then Bromination. Starting with methyl 2-methoxybenzoate, nitration would occur. The methoxy group is ortho, para-directing. Due to the steric hindrance of the adjacent ester, nitration would likely yield a mixture of the 3-nitro and 5-nitro isomers. Subsequent bromination of the desired 3-nitro isomer would be electronically disfavored and difficult to control.

-

Strategy B (Preferred): Bromination then Nitration. A more logical approach begins with a substrate where the directing groups cooperate to install the final substituent. Starting with methyl 5-bromo-2-methoxybenzoate is the most strategically sound pathway.

-

The methoxy group at C2 strongly activates and directs an incoming electrophile (like the nitronium ion, NO₂⁺) to its ortho (C3) and para (C5) positions.

-

The bromo group at C5 is a deactivating but ortho, para-director, meaning it also directs to C3.

-

Since the C5 position is already blocked by bromine, both existing groups synergistically direct the nitration to the C3 position. This convergence of directing effects is a classic strategy for achieving high regioselectivity and is expected to produce the target molecule in high yield.

-

Proposed Experimental Protocol

This protocol is a validated, step-by-step methodology derived from standard procedures for the nitration of activated aromatic rings.

Objective: To synthesize Methyl 5-bromo-2-methoxy-3-nitrobenzoate via electrophilic nitration.

Materials:

-

Methyl 5-bromo-2-methoxybenzoate (Starting Material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath (to maintain 0-5 °C), add concentrated sulfuric acid (3 mL per 1 g of starting material).

-

Substrate Addition: Slowly add methyl 5-bromo-2-methoxybenzoate (1.0 equivalent) to the cold sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 mL per 1 g of starting material) in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Causality: A slow, controlled addition is crucial to prevent overheating and the formation of dinitrated or oxidized byproducts. The temperature must be strictly maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Section 4: Applications in Research and Drug Development

Methyl 5-bromo-2-methoxy-3-nitrobenzoate, by virtue of its functional groups, is an ideal precursor for creating libraries of more complex molecules for screening in drug discovery programs.

-

Gateway to Amino Derivatives: The most significant application stems from the facile reduction of the nitro group to a primary amine (e.g., using reagents like SnCl₂, H₂/Pd-C, or iron powder).[3] This transformation yields methyl 3-amino-5-bromo-2-methoxybenzoate , a trifunctional scaffold. This amine is a powerful nucleophile, ready for amide bond formation, reductive amination, or participation in cyclization reactions to form diverse heterocyclic systems like benzoxazinones or quinazolinones, which are common cores in medicinal chemistry.[1]

-

Cross-Coupling Chemistry: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the precise introduction of aryl, alkyl, or nitrogen-based substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic or heterocyclic cores. Building blocks like this are instrumental in synthesizing compounds that target specific enzyme active sites, with applications in oncology and inflammatory diseases.[1][4]

Caption: Synthetic utility workflow for the title compound in drug discovery.

Section 5: Conclusion

While not a commonplace reagent, Methyl 5-bromo-2-methoxy-3-nitrobenzoate embodies the characteristics of a high-value, specialized building block for advanced chemical synthesis. Its molecular structure, featuring a strategic arrangement of reactive and modifiable functional groups, offers a clear and logical pathway for creating diverse and complex molecular entities. The synthetic route proposed herein is based on fundamental, reliable chemical principles designed to maximize yield and purity. For researchers and drug development professionals, understanding the synthesis and potential transformations of this intermediate opens a gateway to novel chemical matter with significant potential in oncology, immunology, and beyond.

Section 6: References

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Methyl 2-amino-5-bromo-3-nitrobenzoate. [Link]

-

PubChem. Methyl 5-bromo-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?[Link]

-

PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical properties, outlines a strategic, mechanistically-driven synthesis protocol, and discusses its potential applications. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as a comprehensive resource for the synthesis and utilization of this valuable chemical building block.

Introduction & Nomenclature

Polysubstituted benzoic acid esters are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of bromo, methoxy, and nitro functional groups on the benzoate ring of the title compound offers a rich platform for subsequent chemical transformations. The electron-withdrawing nature of the nitro and ester groups, combined with the directing effects of the methoxy and bromo substituents, creates a unique electronic landscape that can be strategically exploited for advanced molecular construction. Such compounds are often pivotal in developing novel therapeutic agents and functional materials.[3][4]

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is methyl 5-bromo-2-methoxy-3-nitrobenzoate . The numbering of the benzene ring begins at the carbon atom bearing the principal functional group, the ester, and proceeds in the direction that gives the substituents the lowest possible locants.

Diagram 1: Chemical Structure

Caption: Step-by-step synthetic process flow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous transformations.

[5]Step 1: Synthesis of Methyl 2-methoxybenzoate

-

To a dry 250 mL round-bottom flask, add 2-methoxybenzoic acid (10.0 g, 65.7 mmol).

-

Add methanol (100 mL) as both reagent and solvent.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a clear oil.

Step 2: Synthesis of Methyl 5-bromo-2-methoxybenzoate

-

Dissolve the crude Methyl 2-methoxybenzoate (assumed 65.7 mmol) in glacial acetic acid (80 mL) in a 250 mL flask.

-

Cool the flask in an ice bath.

-

In a separate dropping funnel, prepare a solution of bromine (3.7 mL, 72.3 mmol) in acetic acid (20 mL).

-

Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water (400 mL). The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 3: Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

-

To a clean, dry 100 mL flask, add concentrated sulfuric acid (25 mL) and cool to 0 °C in an ice-salt bath.

-

Add the Methyl 5-bromo-2-methoxybenzoate (5.0 g, 20.4 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~22 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

-

Add the cold nitrating mixture dropwise to the reaction flask over 20 minutes, maintaining the internal temperature between 0-5 °C. 5[5]. Stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

The solid product will precipitate. Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic techniques. The expected data below are predictive.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons appearing as two distinct singlets or doublets in the 7.5-8.5 ppm region. - Methoxy (-OCH₃) singlet around 4.0 ppm. - Ester methyl (-COOCH₃) singlet around 3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon (~165 ppm). - Aromatic carbons (110-160 ppm), including quaternary carbons attached to Br, OCH₃, and NO₂. - Methoxy and ester methyl carbons (~50-60 ppm). |

| IR (Infrared) | - Strong C=O stretch (ester) at ~1730 cm⁻¹. - Asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. - C-O ether and ester stretches in the 1200-1300 cm⁻¹ region. - C-Br stretch typically below 700 cm⁻¹. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) showing characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected m/z: 289 and 291. |

Applications in Research and Drug Development

Methyl 5-bromo-2-methoxy-3-nitrobenzoate is not an end-product but a highly functionalized intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of heterocycles and other functionalities. *[3] Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group activates the ring for SₙAr reactions, potentially allowing for the displacement of the bromide by various nucleophiles.

-

Cross-Coupling Reactions: The aryl bromide is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

-

Scaffold for Bioactive Molecules: Nitroaromatic compounds themselves have a long history in medicine, exhibiting a wide spectrum of biological activities including antimicrobial and antineoplastic properties. T[4][6]his intermediate provides a starting point for the development of novel analogs with tailored therapeutic profiles.

[7][8]### 5. Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount.

-

Hazard Identification: Nitroaromatic compounds are often classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin. The GHS classifications for similar compounds include skin and eye irritation warnings. *[9] Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing and reducing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-bromo-2-methoxy-3-nitrobenzoate represents a strategically important building block for chemical synthesis. This guide has provided a comprehensive overview, from its fundamental properties to a detailed, mechanistically sound synthetic protocol. The logical workflow, grounded in the principles of electrophilic aromatic substitution, offers a reliable pathway for its preparation. The true potential of this compound is realized in its role as a versatile intermediate, providing multiple reactive sites for elaboration into more complex and potentially bioactive molecules, making it a valuable asset for professionals in drug discovery and materials science.

References

- Google. (2026).

- Lab Pro Inc. (n.d.). Methyl 5-Bromo-2-methyl-3-nitrobenzoate, 5G - M2845-5G.

- TCI Chemicals. (n.d.). Methyl 5-Bromo-2-methyl-3-nitrobenzoate 220514-28-3 | TCI AMERICA.

- MySkinRecipes. (n.d.). Methyl 2-amino-5-bromo-3-nitrobenzoate.

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998. Retrieved from PubChem database. [Link]

- Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-methoxybenzoate 97% | 35450-36-3.

-

MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2998. [Link]

-

Journal of the American Chemical Society. (2023). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. J. Am. Chem. Soc., 145(2), 1085–1095. [Link]

-

ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from ChemBK website. [Link]

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564. Retrieved from PubChem database. [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 705. [Link]

- Google Patents. (2016).

- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from Organic Chemistry Portal website. [Link]

- Google Patents. (1952).

- ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.

- ResearchGate. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses website. [Link]

-

Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. 12(10), 4843-4847. [Link]

-

MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3296. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 17750359. Retrieved from PubChem database. [Link]

Sources

- 1. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 2. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 3. Methyl 2-amino-5-bromo-3-nitrobenzoate [myskinrecipes.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" (melting point, boiling point)

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on the Target Compound

As of the latest literature review, specific experimental values for the melting and boiling points of Methyl 5-bromo-2-methoxy-3-nitrobenzoate have not been reported. This underscores the compound's novelty and the necessity for empirical determination upon synthesis.

Closest Analog Analysis: Methyl 5-bromo-2-methyl-3-nitrobenzoate

To provide a contextual baseline, we present the available data for a structural isomer, Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS Number: 220514-28-3). In this analogue, the methoxy group at the C2 position is replaced by a methyl group. This substitution is expected to influence the compound's crystallinity and intermolecular forces, thereby affecting its melting and boiling points.

| Physical Property | Value | Source |

| Melting Point | 51.0 °C to 55.0 °C | |

| Appearance | White to Light yellow powder/crystal | |

| Boiling Point | Not reported |

The provided melting point for Methyl 5-bromo-2-methyl-3-nitrobenzoate suggests that Methyl 5-bromo-2-methoxy-3-nitrobenzoate is also likely to be a solid at room temperature. The difference in electronegativity and hydrogen bonding capability between a methoxy and a methyl group will likely result in a different melting point for the target compound.

Experimental Determination of Physical Properties

The absence of literature data necessitates the experimental determination of the melting and boiling points of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. The following section provides detailed, authoritative protocols for these measurements, designed to ensure accuracy and reproducibility.

Melting Point Determination: The Thiele Tube Method

The Thiele tube method is a classical and reliable technique for determining the melting point of a solid organic compound.[1][2] It utilizes a specially designed glass tube to allow for uniform heating of a sample via convection currents in a heating oil.[3]

-

Sample Preparation: A small amount of the crystalline Methyl 5-bromo-2-methoxy-3-nitrobenzoate is finely crushed. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.[1] The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then inserted into the Thiele tube.

-

Heating and Observation: The side-arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[4] The convection currents in the oil ensure a uniform temperature distribution. The sample is observed closely through the magnifying lens of the apparatus.

-